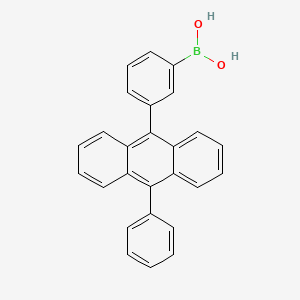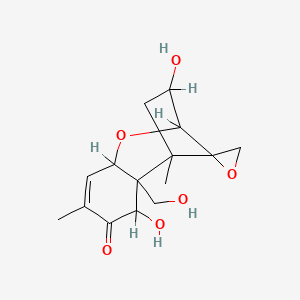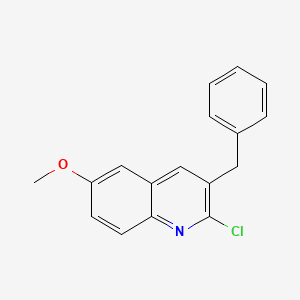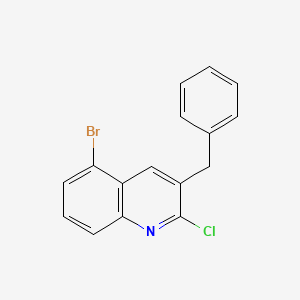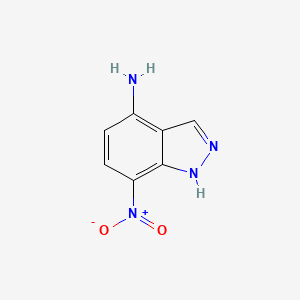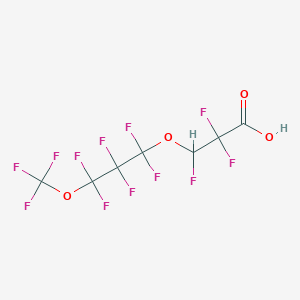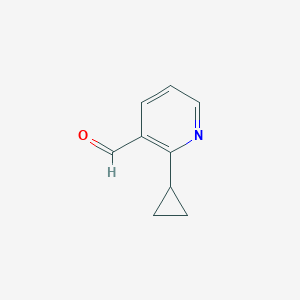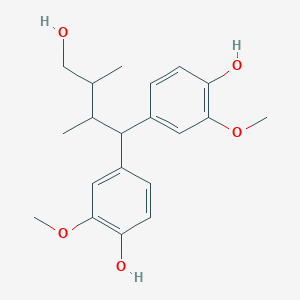
4,4-Di(4-hydroxy-3-methoxyphenly)-2,3-dimethylbutanol
Übersicht
Beschreibung
4,4-Di(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutanol is a lignan compound, which is a type of polyphenolic substance found in plants. Lignans are known for their antioxidant properties and potential health benefits, including anti-inflammatory and anticancer activities .
Vorbereitungsmethoden
The synthesis of 4,4-Di(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutanol typically involves the oxidative coupling of two C6–C3 units. This can be achieved through various synthetic routes, including the use of catalysts and specific reaction conditions to ensure the correct formation of the lignan structure . Industrial production methods may involve the extraction of lignans from plant sources, followed by purification and chemical modification to obtain the desired compound .
Analyse Chemischer Reaktionen
4,4-Di(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutanol undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Common reagents for substitution reactions include halogens and other electrophiles, which can replace specific functional groups on the lignan structure. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4,4-Di(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutanol has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the properties and reactions of lignans.
Biology: The compound’s antioxidant properties make it a subject of interest in studies related to cellular protection and aging.
Wirkmechanismus
The mechanism of action of 4,4-Di(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutanol involves its interaction with molecular targets such as enzymes and receptors. It exerts its effects through pathways related to oxidative stress and inflammation. For example, it may inhibit specific enzymes involved in the production of reactive oxygen species, thereby reducing oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4,4-Di(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutanol include other lignans such as:
- Pinoresinol
- Secoisolariciresinol
- Matairesinol These compounds share similar structural features and biological activities but may differ in their specific effects and potency. The uniqueness of 4,4-Di(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutanol lies in its specific substitution pattern and the resulting biological activities .
Eigenschaften
IUPAC Name |
4-[4-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutyl]-2-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O5/c1-12(11-21)13(2)20(14-5-7-16(22)18(9-14)24-3)15-6-8-17(23)19(10-15)25-4/h5-10,12-13,20-23H,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFKMONTRIVXBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C)C(C1=CC(=C(C=C1)O)OC)C2=CC(=C(C=C2)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601135414 | |
| Record name | Benzenebutanol, 4-hydroxy-δ-(4-hydroxy-3-methoxyphenyl)-3-methoxy-β,γ-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601135414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913643-31-9 | |
| Record name | Benzenebutanol, 4-hydroxy-δ-(4-hydroxy-3-methoxyphenyl)-3-methoxy-β,γ-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=913643-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenebutanol, 4-hydroxy-δ-(4-hydroxy-3-methoxyphenyl)-3-methoxy-β,γ-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601135414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


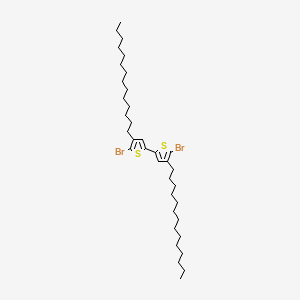
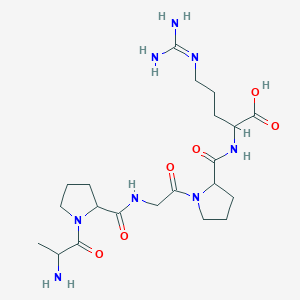
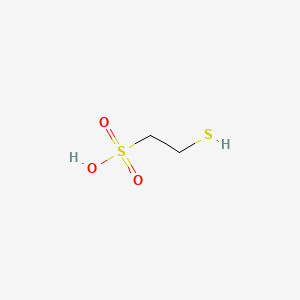
![1,3,5-Tris[4-(dihydroxyboryl)phenyl]benzene](/img/structure/B6596415.png)
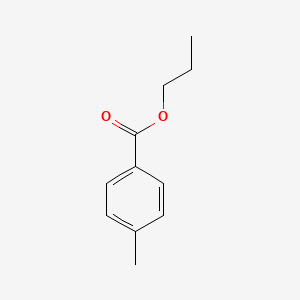
![3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-one](/img/structure/B6596427.png)

